(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane
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Overview
Description
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane is a highly fluorinated organic compound. It is characterized by its long perfluorinated alkyl chain and an oxirane (epoxide) functional group. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane typically involves the following steps:
Fluorination: The starting material, a long-chain hydrocarbon, undergoes fluorination using elemental fluorine or a fluorinating agent such as cobalt trifluoride.
Epoxidation: The perfluorinated alkyl chain is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient fluorination and epoxidation processes. The use of specialized equipment to handle highly reactive fluorinating agents and control reaction conditions is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted alcohols or ethers.
Reduction: The major products are alcohols.
Oxidation: The major products are diols or other oxidized derivatives.
Scientific Research Applications
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its use in medical imaging and diagnostic applications.
Industry: Utilized in the production of non-stick coatings, lubricants, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane involves its interaction with molecular targets through its oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is harnessed in various applications, including polymer synthesis and drug delivery.
Comparison with Similar Compounds
Similar Compounds
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Similar in structure but with a shorter perfluorinated chain.
(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate): Contains an acrylate group instead of an oxirane ring.
Uniqueness
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Tritriacontafluoroheptadecyl)oxirane is unique due to its exceptionally long perfluorinated chain, which imparts superior hydrophobicity and chemical stability compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to chemical and thermal degradation.
Properties
CAS No. |
94158-68-6 |
---|---|
Molecular Formula |
C19H5F33O |
Molecular Weight |
876.2 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)oxirane |
InChI |
InChI=1S/C19H5F33O/c20-4(21,1-3-2-53-3)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52/h3H,1-2H2 |
InChI Key |
RKMNPJDKZVNTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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